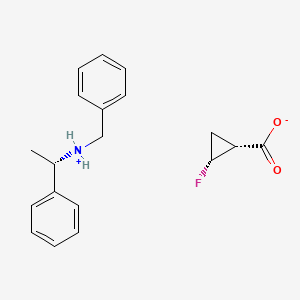
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane (TCDFPE) is a chemical compound that is widely used in scientific research and lab experiments. It is a colorless, odorless, and nonvolatile compound with a molecular weight of 362.8 g/mol. TCDFPE is a halogenated organic compound that is composed of carbon, hydrogen, chlorine, and fluorine atoms. It is also known by its common name, 2,2-difluorodichloropropane.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is not fully understood. It is believed that 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane acts as a Lewis acid, meaning it can donate a pair of electrons to form a coordinate covalent bond with an electron-deficient molecule. This allows 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane to catalyze the formation of carbon-carbon bonds and other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane have not been extensively studied. However, it is known that 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is not toxic to humans or other animals at the concentrations used in lab experiments. It is also believed that 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane does not interact with enzymes or other proteins, so it is unlikely to have any direct physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane in lab experiments is its low toxicity. This makes it a safe and effective reagent for a variety of reactions. Additionally, 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is relatively inexpensive and easy to obtain. However, one limitation of using 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is that it is not very soluble in water, so it cannot be used in aqueous solutions.
Future Directions
In the future, more research is needed to better understand the mechanism of action of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane and its potential applications. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane. Finally, further research could be done to improve the solubility of 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane in water, so that it can be used in aqueous solutions.
Synthesis Methods
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane is synthesized through a three-step process. First, 2,2-difluorodichloropropane is prepared by reacting 2,2-difluoroethanol with phosphorus oxychloride in the presence of triethylamine. Next, the resulting product is reacted with anhydrous sodium sulfate to form the desired compound. Finally, the compound is purified by recrystallization from methanol.
Scientific Research Applications
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of organic compounds, as a solvent for polar compounds, and as a catalyst for the formation of carbon-carbon bonds. In addition, 1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane has been used to study the structure and function of proteins and other macromolecules, as well as to investigate the mechanisms of chemical reactions.
properties
IUPAC Name |
4,6-difluoro-2-[1,1,2,2-tetrachloro-2-(4,6-difluoropyrimidin-2-yl)ethyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4F4N4/c11-9(12,7-19-3(15)1-4(16)20-7)10(13,14)8-21-5(17)2-6(18)22-8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICFLMQJSJVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)C(C(C2=NC(=CC(=N2)F)F)(Cl)Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrachloro-1,2-bis(4,6-difluoropyrimidinyl)ethane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)

![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)


![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)

